molecular formula C15H16N2O B14654311 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone CAS No. 50464-39-6

2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone

Cat. No.: B14654311
CAS No.: 50464-39-6
M. Wt: 240.30 g/mol
InChI Key: PICUBYJNMNLJIY-UHFFFAOYSA-N
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Description

2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group. Diazo compounds are known for their versatility in organic synthesis due to their ability to participate in a variety of chemical reactions. This particular compound is of interest due to its unique structure, which combines a diazo group with a cyclohexene ring substituted with a phenyl group and a methyl group.

Preparation Methods

The synthesis of 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone typically involves the diazotization of a suitable precursor. One common method is the reaction of a ketone with diazomethane. The reaction conditions often require the presence of a base and a solvent such as ether or dichloromethane. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone undergoes a variety of chemical reactions, including:

Scientific Research Applications

2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone involves the formation of reactive intermediates such as carbenes and diazonium ions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

Similar compounds to 2-Diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone include:

Properties

CAS No.

50464-39-6

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-diazo-1-(1-methyl-4-phenylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C15H16N2O/c1-15(14(18)11-17-16)9-7-13(8-10-15)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3

InChI Key

PICUBYJNMNLJIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C2=CC=CC=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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